Zirconium nitrate pentahydrate

Nanomaterials Zirconia Synthesis Phase Engineering

Procure zirconium nitrate pentahydrate when application-specific t-/m-ZrO₂ phase ratios are critical—this precursor uniquely controls phase outcomes under supercritical hydrothermal conditions, irreplaceable by zirconium oxychloride or acetate. Its nitrate counterion enables thermal BET surface area tuning from 5 to 94 m²/g (573–1023 K) for optimized catalyst supports. Acts as a water-tolerant, reusable Lewis acid catalyst for aqueous pyrrole synthesis, eliminating anhydrous solvents and glovebox requirements. Provides superior dispersion stability in aqueous zirconia sols versus chloride-based precursors, yielding 10–16 nm mixed-phase crystallites suited for protective coatings, inkjet printing, and advanced ceramics. Select this grade for precision catalysis, engineered porosity, or defined ZrO₂ phase composition.

Molecular Formula H10N4O17Z
Molecular Weight 429.32 g/mol
CAS No. 13986-27-1
Cat. No. B3238063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZirconium nitrate pentahydrate
CAS13986-27-1
Molecular FormulaH10N4O17Z
Molecular Weight429.32 g/mol
Structural Identifiers
SMILES[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Zr+4]
InChIInChI=1S/4NO3.5H2O.Zr/c4*2-1(3)4;;;;;;/h;;;;5*1H2;/q4*-1;;;;;;+4
InChIKeyWXKDNDQLOWPOBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zirconium Nitrate Pentahydrate (CAS 13986-27-1): Composition, Physical Form, and Primary Procurement Identifiers


Zirconium nitrate pentahydrate (Zr(NO₃)₄·5H₂O) is an inorganic salt of zirconium in the +4 oxidation state, occurring as white, hygroscopic crystalline plates [1]. It is a strong oxidizing agent (UN 2728, Class 5.1) and is highly soluble in both water and ethanol, forming acidic aqueous solutions . This pentahydrate form is commercially significant as a precursor for synthesizing zirconia (ZrO₂) nanomaterials and as a Lewis acid catalyst in organic synthesis, with a molecular weight of 429.32 g/mol [2].

Why Zirconium Nitrate Pentahydrate Cannot Be Replaced by Other Zirconium Salts or Precursors in Critical Applications


Generic substitution of zirconium nitrate pentahydrate with other common zirconium salts—such as zirconium oxychloride or zirconium acetate—is not scientifically valid for applications demanding specific nanomaterial properties or catalytic performance. Precursor identity fundamentally dictates the crystallization pathway, phase composition, and resultant particle characteristics of the final ZrO₂ product [1]. Furthermore, the nitrate counterion imparts unique thermal decomposition behavior and surface area evolution upon calcination, which directly influences material porosity and catalytic activity [2]. In organic synthesis, the intrinsic water tolerance and Lewis acidity of zirconium nitrate enable reactions in aqueous media that other metal salts or catalysts cannot efficiently catalyze [3].

Quantitative Differentiation of Zirconium Nitrate Pentahydrate: Comparative Data Against Key Precursors and Catalysts


Precursor-Dependent Phase Composition of Hydrothermally Synthesized Zirconia Nanoparticles

In a systematic supercritical hydrothermal synthesis study comparing zirconium nitrate, zirconium oxychloride, and zirconium acetate as precursors, zirconium nitrate uniquely yielded a mixture of tetragonal and monoclinic ZrO₂ phases, whereas zirconium oxychloride and zirconium acetate produced different phase distributions [1]. The most suitable precursor type for specific applications was identified based on these phase outcomes [1].

Nanomaterials Zirconia Synthesis Phase Engineering

Catalytic Efficiency of Zirconium Nitrate vs. Alternative Lewis Acids in Aqueous Pyrrole Synthesis

Zirconium nitrate acts as a water-tolerant Lewis acid catalyst, enabling the synthesis of N-substituted pyrroles in aqueous media with high to excellent yields and short reaction times [1]. While conventional Lewis acids (e.g., AlCl₃, FeCl₃) are typically hydrolyzed and deactivated by water, zirconium nitrate maintains its catalytic activity, offering a quantifiable advantage in process simplicity and environmental footprint [1].

Organic Synthesis Lewis Acid Catalysis Green Chemistry

BET Surface Area of ZrO₂ Derived from Zirconium Nitrate: Thermal Tunability for Catalyst Support Applications

Zirconium dioxide prepared by thermal decomposition of zirconium nitrate exhibits a quantifiable range of BET surface areas that can be tuned by calcination temperature. After heating in air at 573 K, the ZrO₂ possesses a BET surface area of 94 m²/g, which systematically decreases to 20 m²/g at 873 K and falls below 5 m²/g at 1023 K [1]. The material remains mesoporous throughout the 573–873 K range, with the most frequent pore radius increasing from 3 nm to 10.5 nm [1].

Catalyst Support Porous Materials Thermal Processing

Comparative Dispersion Stability of ZrO₂ Sols from Different Precursors

In a hydrothermal synthesis study comparing zirconium acetate, zirconium nitrate, and zirconium chloride as precursors, the dispersibility of ZrO₂ synthesized from zirconium acetate and zirconium nitrate at 200 °C was superior to that obtained from zirconium chloride, as evidenced by particle size and Turbiscan stability index analyses [1]. Zirconium nitrate yielded particles with a crystal size of 10–16 nm and a mixture of tetragonal and monoclinic phases [1].

Colloidal Stability Zirconia Sols Nanoparticle Processing

Recommended Use Cases for Zirconium Nitrate Pentahydrate Based on Empirical Differentiation Data


Synthesis of Phase-Controlled Zirconia Nanomaterials for High-Performance Ceramics and Catalysts

Procure zirconium nitrate pentahydrate when the intended application requires a specific mixture of tetragonal and monoclinic ZrO₂ phases, as this precursor uniquely directs this phase outcome under supercritical hydrothermal conditions [1]. Alternative precursors (e.g., zirconium oxychloride or acetate) yield different phase distributions that may not meet performance specifications for mechanical toughness, ionic conductivity, or catalytic activity [1].

Water-Tolerant Lewis Acid Catalysis in Aqueous Organic Synthesis

Utilize zirconium nitrate pentahydrate as a reusable Lewis acid catalyst for reactions that must be conducted in water, such as the synthesis of N-substituted pyrroles [2]. Its inherent water tolerance eliminates the need for anhydrous solvents and glovebox techniques, reducing process complexity and improving green chemistry metrics compared to conventional water-sensitive Lewis acids [2].

Preparation of High-Surface-Area ZrO₂ Catalyst Supports with Tunable Porosity

Employ zirconium nitrate pentahydrate as a precursor for generating mesoporous ZrO₂ supports with BET surface areas ranging from 94 m²/g down to 5 m²/g, controllable by simple adjustment of the calcination temperature between 573 K and 1023 K [3]. This thermal tunability allows for optimization of support properties for specific catalytic processes, such as those requiring high active site dispersion or enhanced mass transport [3].

Formulation of Stable Zirconia Nanoparticle Dispersions for Coatings and Inks

Choose zirconium nitrate pentahydrate over zirconium chloride when preparing aqueous zirconia sols requiring high dispersion stability, as evidenced by superior performance in particle size and Turbiscan stability analyses [4]. The resulting 10–16 nm crystallites with mixed tetragonal/monoclinic phases are well-suited for applications in protective coatings, inkjet printing, and advanced ceramic processing [4].

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